molecular formula C56H101N3O15 B236545 Amycin B CAS No. 129313-99-1

Amycin B

カタログ番号: B236545
CAS番号: 129313-99-1
分子量: 1056.4 g/mol
InChIキー: PPUSZMZQPGFMIJ-HURQSWDASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amycin B is a compound frequently referenced in pharmacological and microbiological contexts, though its precise classification remains ambiguous in publicly available literature. Its primary applications may include antimicrobial activity, particularly in targeting fungal or bacterial pathogens. However, the lack of direct experimental data in the provided evidence necessitates cautious extrapolation from structurally or functionally analogous compounds.

特性

CAS番号

129313-99-1

分子式

C56H101N3O15

分子量

1056.4 g/mol

IUPAC名

1-[(E)-11-(3,5,7,9,19,23,25,27,31,33,34,35-dodecahydroxy-8,14,18,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,20-trien-15-yl)-9-methyldodec-4-enyl]-2-methylguanidine

InChI

InChI=1S/C56H101N3O15/c1-33(18-14-12-10-11-13-17-25-59-55(57)58-9)26-37(5)52-36(4)19-15-16-20-44(62)38(6)48(66)29-42(61)27-41(60)28-43-30-50(68)53(70)56(72,74-43)32-51(69)35(3)22-23-45(63)39(7)49(67)31-47(65)34(2)21-24-46(64)40(8)54(71)73-52/h10-11,15-16,19-21,24,33-53,60-70,72H,12-14,17-18,22-23,25-32H2,1-9H3,(H3,57,58,59)/b11-10+,19-15?,20-16?,24-21?

InChIキー

PPUSZMZQPGFMIJ-HURQSWDASA-N

SMILES

CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O

異性体SMILES

CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)O)O)O)C)O)C)C(C)CC(C)CCC/C=C/CCCNC(=NC)N)C)O)C)O)O)C)O

正規SMILES

CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O

同義語

amycin B

製品の起源

United States

化学反応の分析

Ambiguity in Compound Nomenclature

The term "Amycin B" does not align with established antibiotic nomenclature in the provided sources. For example:

  • Clindthis compound (a lincosamide) is synthesized via chlorination of lincomycin .

  • Iboxamycin is a novel bicyclic antibiotic synthesized through asymmetric alkylation and hydrosilylation-oxidation sequences .

  • Aminoglycosides like streptomycin B or neomycin B are structurally distinct, featuring amino-modified glycosidic rings .

If "this compound" refers to a lesser-known variant or a newly discovered compound, additional peer-reviewed data would be required to confirm its existence and properties.

Chemical Reaction Analysis of Related Antibiotics

While direct data on "this compound" are unavailable, the chemical reactivity of structurally similar antibiotics can provide indirect insights:

a) Clindthis compound

  • Synthesis : Produced via chlorination of lincomycin at the 7th position using reagents like thionyl chloride.

  • Reactions :

    Reaction TypeReagents/ConditionsProducts
    OxidationH₂O₂, mCPBAClindamycin sulfoxide
    ReductionNaBH₄, LiAlH₄Alcohol derivatives
    SubstitutionNucleophiles (amines, thiols)Functionalized derivatives

b) Iboxamycin

  • Key reactions include sp³–sp² Negishi coupling and intramolecular hydrosilylation-oxidation to construct its bicyclic core .

c) Aminoglycosides

  • Feature glycosidic linkages susceptible to enzymatic modifications (e.g., O-nucleotidylylation) .

Recommendations for Further Research

To resolve the ambiguity surrounding "this compound":

  • Verify nomenclature : Confirm whether the compound is alternatively named (e.g., a typographical error for "Iboxamycin" or "Amikacin B").

  • Consult specialized databases : Use resources like SciFinder, Reaxys, or PubMed for targeted searches.

  • Review synthetic biology literature : Novel antibiotics or engineered derivatives may not yet be widely reported.

Limitations of Current Data

The absence of "this compound" in the analyzed sources underscores the need for precise compound identification. Reliable information on its chemical reactions cannot be provided without access to dedicated studies or structural characterization data.

For authoritative guidance, direct collaboration with researchers in antibiotic chemistry or medicinal pharmacology is advised.

類似化合物との比較

Critical Analysis of Evidence Limitations

The provided sources lack direct studies on this compound, requiring reliance on indirect inferences:

  • lists "Amychomycin" as a synonym, but its relevance to this compound is unclear.
  • No peer-reviewed articles or pharmacological data specifically addressing this compound were identified, highlighting a significant literature gap.

Q & A

Basic Research Questions

Q. How can researchers design in vitro experiments to evaluate Amycin B’s antimicrobial efficacy while controlling for confounding variables?

  • Methodological Answer: Begin by defining the minimum inhibitory concentration (MIC) using standardized protocols (e.g., broth microdilution). Include negative controls (solvent-only) and positive controls (reference antibiotics like vancomycin). Replicate experiments at least three times to assess reproducibility, and use statistical tools like ANOVA to compare dose-response curves. Ensure cell lines or bacterial strains are well-characterized and sourced from reputable repositories (e.g., ATCC) .

Q. What criteria should guide the selection of animal models for studying this compound’s toxicity profile?

  • Methodological Answer: Prioritize models with physiological relevance to the target disease (e.g., murine models for systemic infections). Justify sample size using power analysis to ensure statistical significance. Track pharmacokinetic parameters (e.g., half-life, bioavailability) via HPLC or LC-MS. Include ethical considerations, such as humane endpoints and compliance with institutional animal care guidelines .

Q. How can researchers validate the purity and structural identity of synthesized this compound analogs?

  • Methodological Answer: Combine spectroscopic techniques (NMR, IR) with chromatographic methods (HPLC, UPLC) to confirm chemical identity. Compare retention times and spectral data to reference standards. For novel derivatives, provide elemental analysis and high-resolution mass spectrometry (HRMS) data. Document purity thresholds (e.g., ≥95%) and batch-to-batch variability in supplementary materials .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data in this compound studies?

  • Methodological Answer: Use nonlinear regression models (e.g., log-dose vs. response) to calculate IC₅₀ values. Apply Student’s t-test or Mann-Whitney U-test for pairwise comparisons. Report confidence intervals and effect sizes to contextualize clinical relevance. Address outliers with sensitivity analyses or robust statistical methods .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacokinetic behavior across studies be systematically reconciled?

  • Methodological Answer: Conduct a meta-analysis to identify variables influencing discrepancies (e.g., dosing regimens, species-specific metabolism). Use funnel plots to assess publication bias. If data is sparse, perform in silico modeling (e.g., PBPK models) to simulate interspecies differences. Propose harmonized protocols for future studies in collaboration with regulatory bodies .

Q. What strategies are effective for isolating this compound’s mechanism of action when faced with pleiotropic effects in complex biological systems?

  • Methodological Answer: Employ multi-omics approaches (transcriptomics, proteomics) to identify primary vs. secondary targets. Use CRISPR-Cas9 knockout models to validate candidate pathways. Compare results to structurally related antibiotics (e.g., macrolides) to infer shared or unique mechanisms. Integrate functional assays (e.g., ATPase inhibition) with computational docking studies .

Q. How should researchers address limitations in existing this compound stability studies to improve formulation design?

  • Methodological Answer: Perform accelerated stability testing under varied conditions (pH, temperature, light). Use DOE (Design of Experiments) to identify critical degradation pathways. Pair analytical methods (e.g., mass spectrometry) with molecular dynamics simulations to predict degradation products. Propose novel delivery systems (e.g., liposomal encapsulation) in follow-up studies .

Q. What frameworks can resolve contradictions between in vitro efficacy and clinical trial outcomes for this compound?

  • Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. Investigate host-microbiome interactions or immune modulation effects overlooked in vitro. Use Bayesian adaptive trial designs to iteratively adjust dosing in Phase II/III trials. Publish negative results to mitigate reporting bias .

Methodological Resources for Contradiction Analysis

  • Systematic Reviews : Follow PRISMA guidelines to synthesize conflicting data, emphasizing study quality (e.g., risk of bias assessment via ROB-2 tool) .
  • Mechanistic Modeling : Combine kinetic data with QSAR (Quantitative Structure-Activity Relationship) models to predict understudied interactions .
  • Ethical Reproducibility : Archive raw datasets and protocols in public repositories (e.g., Zenodo) to facilitate independent verification .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。